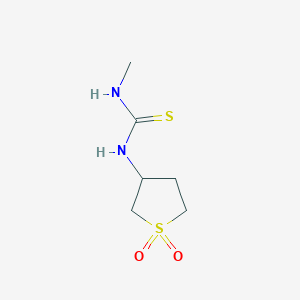

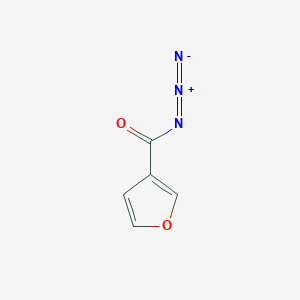

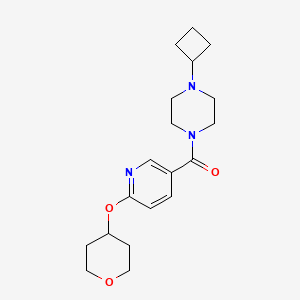

1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea” seems to be a derivative of “1,1-Dioxothiolan-3-yl” compounds . These compounds are of potential interest in applications such as pesticides and antioxidants .

Synthesis Analysis

The synthesis of similar compounds like potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate involves the reaction between amines and carbon disulfide, catalyzed by a strong base . The main synthetic route to dithiocarbamates is based on the interaction between the corresponding amine and CS2 in the presence of a strong base .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds like potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate involve the interaction between the corresponding amine and CS2 in the presence of a strong base .Scientific Research Applications

Methylation and Biological Activity

- Methylation of Acridin-9-ylthioureas : A study by Bernát et al. (2004) explored the methylation reactions of acridin-9-ylthioureas, leading to the synthesis of derivatives with significant fluorescence intensity and biological activity against Mycobacterium tuberculosis. The research highlights the structural, fluorescence, and biological properties of these methylated products, showcasing their potential in medicinal chemistry and bioimaging applications (Bernát et al., 2004).

Antioxidant Activity in Food and Organisms

- Methylglyoxal and Its Effects : Research by Nemet et al. (2006) focuses on methylglyoxal, a reactive alpha-oxoaldehyde that can modify proteins forming advanced glycation end-products. The study discusses its formation in food and living organisms and its potential antioxidant activities, shedding light on dietary impacts and metabolic implications (Nemet et al., 2006).

Novel Disulfide-Reducing Agents

- Development of Disulfide-Reducing Agents : Lukesh et al. (2012) introduced a novel disulfide-reducing agent, derived from l-aspartic acid, demonstrating superior efficiency in reducing disulfide bonds in small molecules and proteins compared to traditional agents like DTT. This advancement offers new avenues in biochemical research and drug development (Lukesh et al., 2012).

Structure and Chemical Interactions

- Adducts Formation and Crystal Structures : Taouss and Jones (2016) explored the crystal structures of adducts formed between methylthiourea and organic solvents. Their findings contribute to the understanding of molecular interactions and hydrogen bonding in complex systems, providing insights into the design of new materials and compounds (Taouss & Jones, 2016).

Polymer Chemistry and Materials Science

- Synthesis of Glycerin Carbonate-based Intermediates : Benyahya et al. (2011) developed a method to synthesize glycerin carbonate-based intermediates using thiol–ene chemistry. This research paves the way for creating new materials with potential applications in biodegradable plastics and environmentally friendly polymers (Benyahya et al., 2011).

Mechanism of Action

Target of Action

It’s structurally similar to potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate , which is known to be an effective fungicide with selective action .

Mode of Action

Based on its structural similarity to potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, it can be inferred that it might interact with its targets in a similar manner .

Result of Action

Given its structural similarity to potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, it might exhibit similar fungicidal effects .

properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S2/c1-7-6(11)8-5-2-3-12(9,10)4-5/h5H,2-4H2,1H3,(H2,7,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZLCYJWWYBRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1CCS(=O)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropane-1-sulfonamide](/img/structure/B2842508.png)

![Potassium;trifluoro-(3-methoxycarbonyl-1-bicyclo[1.1.1]pentanyl)boranuide](/img/structure/B2842510.png)

![N-(4-chlorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2842517.png)

![2-[[5-(3-Fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2842525.png)

![3,4,5-trimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2842527.png)